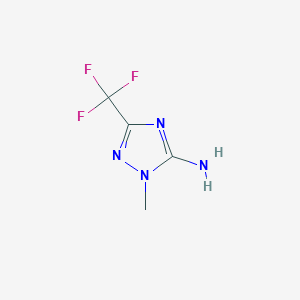

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Derivatives

Researchers have developed methods for synthesizing poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives using 3-amino-5-trifluoromethyl-1,2,4-triazole. This compound serves as a precursor for creating a wide range of fluorinated heterocyclic compounds, demonstrating its versatility in organic synthesis (Zohdi, 1997).

Antimicrobial Activity

A study on new 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines showed that some compounds exhibited good or moderate antimicrobial activities against test microorganisms. This highlights the potential of 1,2,4-triazole derivatives, closely related to the compound of interest, in developing new antimicrobial agents (Bektaş et al., 2007).

Energetic Materials

The synthesis of a trifluoromethyl-containing fused triazole-triazine energetic molecule demonstrates the potential of such compounds in creating heat-resistant energetic materials. These materials exhibit high density, excellent thermal stability, and insensitivity to mechanical stimulation, making them suitable for applications requiring high-performance energetic materials (Yan et al., 2021).

Antimicrobial Agent Design

A series of 1,2,3-triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach were evaluated for their antimicrobial activities. Some compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as antimicrobial agents (Bhat et al., 2016).

Synthesis of Fluorinated Heterocycles

The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles provided an expedient route for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This research underscores the utility of fluorinated heterocyclic compounds in the synthesis of target fluorinated structures, which are of interest across various chemical research fields (Pace et al., 2004).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .

Eigenschaften

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N4/c1-11-3(8)9-2(10-11)4(5,6)7/h1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZGCMQWEKYCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

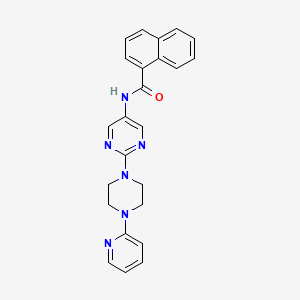

![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)

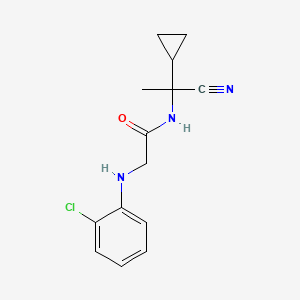

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)

![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)

![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)

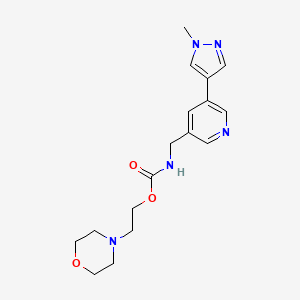

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)

![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)

![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2597329.png)